molecular formula C9H9NO2 B12888708 Methyl 3H-pyrrolizine-6-carboxylate CAS No. 20929-02-6

Methyl 3H-pyrrolizine-6-carboxylate

Cat. No.: B12888708
CAS No.: 20929-02-6
M. Wt: 163.17 g/mol
InChI Key: FMIDPZQDXCMLBV-UHFFFAOYSA-N
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Description

Methyl 3H-pyrrolizine-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the pyrrolizine family, which is characterized by a bicyclic structure consisting of a five-membered pyrrole ring fused to a six-membered nitrogen-containing ring. This compound has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3H-pyrrolizine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the organocatalyst piperidinium acetate can be used for the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines . The reaction conditions often involve the use of solvents like dichloromethane, toluene, methanol, and DMSO, with varying absorption and emission spectra properties.

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3H-pyrrolizine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3H-pyrrolizine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a subject of interest in biological research.

    Medicine: Its pharmacological potential is being explored for the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial chemicals.

Mechanism of Action

The exact mechanism of action of Methyl 3H-pyrrolizine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, similar compounds have shown activity on kinase inhibition and other biological pathways . Further research is needed to elucidate the specific molecular targets and mechanisms involved.

Comparison with Similar Compounds

Methyl 3H-pyrrolizine-6-carboxylate can be compared with other nitrogen-containing heterocyclic compounds, such as:

This compound stands out due to its unique bicyclic structure and potential for diverse chemical reactions and biological activities.

Properties

CAS No.

20929-02-6

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

methyl 5H-pyrrolizine-2-carboxylate

InChI

InChI=1S/C9H9NO2/c1-12-9(11)7-5-8-3-2-4-10(8)6-7/h2-3,5-6H,4H2,1H3

InChI Key

FMIDPZQDXCMLBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2CC=CC2=C1

Origin of Product

United States

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